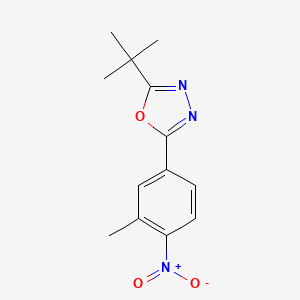
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methyl-4-nitrobenzoic acid hydrazide with tert-butyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors or other advanced techniques to ensure efficient production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxadiazole ring can be opened under acidic or basic conditions, leading to the formation of different products.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-tert-Butyl-5-(3-amino-4-methylphenyl)-1,3,4-oxadiazole.
Reduction: Various open-ring products depending on the conditions.
Substitution: 2-alkyl or 2-aryl substituted oxadiazoles.
科学的研究の応用
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.
作用機序
The mechanism of action of 2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxadiazole ring can also interact with various molecular targets, affecting their function and leading to the desired biological effect.
類似化合物との比較
Similar Compounds
2-tert-Butyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but without the methyl group.
2-tert-Butyl-5-(3-methylphenyl)-1,3,4-oxadiazole: Similar structure but without the nitro group.
2-tert-Butyl-5-(3-methyl-4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-(tert-Butyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of the tert-butyl, methyl, and nitrophenyl groups. This combination imparts specific chemical and physical properties that make it suitable for certain applications. The presence of the nitro group, in particular, can significantly affect its reactivity and interactions with other molecules.
特性
CAS番号 |
287942-22-7 |
|---|---|
分子式 |
C13H15N3O3 |
分子量 |
261.28 g/mol |
IUPAC名 |
2-tert-butyl-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O3/c1-8-7-9(5-6-10(8)16(17)18)11-14-15-12(19-11)13(2,3)4/h5-7H,1-4H3 |
InChIキー |
GOGMWJDGNVEDIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C(C)(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













